molecular formula C18H15IN6O B11530874 N-(2,3-dimethylphenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-(2,3-dimethylphenyl)-N'-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11530874
M. Wt: 458.3 g/mol
InChI Key: CGWLMXIBRLXVEU-UHFFFAOYSA-N
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Description

N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex heterocyclic compound that belongs to the class of oxadiazolopyrazines

Preparation Methods

The synthesis of N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2,3-dimethylaniline with 4-iodoaniline in the presence of an oxidizing agent to form the corresponding diamine intermediate. This intermediate is then cyclized with a suitable reagent, such as diaminofurazan, under controlled conditions to yield the final oxadiazolopyrazine product .

Chemical Reactions Analysis

N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various types of chemical reactions, including:

Scientific Research Applications

N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

N5-(2,3-DIMETHYLPHENYL)-N6-(4-IODOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE can be compared with other similar compounds, such as:

    N5-(2,3-DIMETHYLPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE:

    N5-(2,3-DIMETHYLPHENYL)-N6-(2,5-DIMETHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE:

Properties

Molecular Formula

C18H15IN6O

Molecular Weight

458.3 g/mol

IUPAC Name

5-N-(2,3-dimethylphenyl)-6-N-(4-iodophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H15IN6O/c1-10-4-3-5-14(11(10)2)21-16-15(20-13-8-6-12(19)7-9-13)22-17-18(23-16)25-26-24-17/h3-9H,1-2H3,(H,20,22,24)(H,21,23,25)

InChI Key

CGWLMXIBRLXVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I)C

Origin of Product

United States

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